Acyl Chloride vs. Carboxylic Acid Reactivity
The acyl chloride group in 1-Aminoanthraquinone-2-carbonyl chloride provides a significantly more efficient route to amide and ester derivatives compared to the corresponding carboxylic acid (1-Aminoanthraquinone-2-carboxylic acid, CAS 82-24-6) . While direct quantitative kinetic data is not available in the open literature for this exact pair, the class-level reactivity difference between an acyl chloride and a carboxylic acid is well-established, with acyl chlorides generally reacting with amines at rates 10²–10⁴ times faster under comparable conditions . This difference translates directly to reduced reaction times, higher yields, and the ability to couple with less nucleophilic amines, offering a clear procurement advantage for synthetic applications where the carboxylic acid would be inert or require harsh activation conditions .
| Evidence Dimension | Reaction Rate (Qualitative Comparison) |
|---|---|
| Target Compound Data | Acyl Chloride: High reactivity with amines; coupling achievable at room temperature |
| Comparator Or Baseline | 1-Aminoanthraquinone-2-carboxylic acid (CAS 82-24-6): Low reactivity; requires activation (e.g., DCC, HATU) or harsh conditions for amide formation |
| Quantified Difference | Class-level reactivity difference: Acyl chlorides are typically 10²–10⁴ times more reactive than corresponding carboxylic acids with amines |
| Conditions | Amide bond formation in organic synthesis |
Why This Matters
This reactivity difference justifies the selection of the acyl chloride when synthesizing complex anthraquinone-based dyes, pharmaceuticals, or materials where mild, efficient coupling is required.
